molecular formula C14H11IO B1621421 9-(iodomethyl)-9H-xanthene CAS No. 201851-33-4

9-(iodomethyl)-9H-xanthene

Cat. No.: B1621421
CAS No.: 201851-33-4
M. Wt: 322.14 g/mol
InChI Key: MEVPAWYPDVSDLL-UHFFFAOYSA-N
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Description

9-(Iodomethyl)-9H-xanthene is an organic compound characterized by the presence of an iodomethyl group attached to the xanthene core. Xanthenes are a class of tricyclic aromatic compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The iodomethyl derivative of xanthene is particularly notable for its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(iodomethyl)-9H-xanthene typically involves the iodination of a xanthene precursor. One common method is the reaction of xanthene with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete iodination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 9-(Iodomethyl)-9H-xanthene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding xanthene derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can yield methyl-substituted xanthenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Scientific Research Applications

9-(Iodomethyl)-9H-xanthene has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, with specific functional properties.

Mechanism of Action

The mechanism of action of 9-(iodomethyl)-9H-xanthene involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

    9-(Bromomethyl)-9H-xanthene: Similar in structure but with a bromomethyl group instead of an iodomethyl group. It exhibits different reactivity and is used in similar applications.

    9-(Chloromethyl)-9H-xanthene: Contains a chloromethyl group and is less reactive compared to the iodomethyl derivative.

    9-(Fluoromethyl)-9H-xanthene: Features a fluoromethyl group and is used in specialized applications due to its unique properties.

Uniqueness: 9-(Iodomethyl)-9H-xanthene is unique due to the high reactivity of the iodomethyl group, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

9-(iodomethyl)-9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVPAWYPDVSDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376667
Record name 9-(iodomethyl)-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201851-33-4
Record name 9-(iodomethyl)-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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